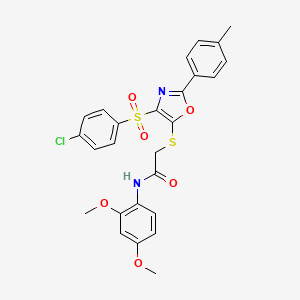![molecular formula C23H30O3S B2363939 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-35-1](/img/structure/B2363939.png)
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone, also known as 3-Pentamethylbenzyl sulfanyl-1-propanone or PMBS-1-Propanone, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. PMBS-1-Propanone is used in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Product Formation : Klimenko et al. (1986) described the reaction of a similar compound with hydrogen sulfide and acids, leading to the formation of intramolecular rearrangement products in addition to usual disproportionation products (Klimenko et al., 1986).
Lignin Studies : Research by Li et al. (1996) involved acid treatment of lignin models, resulting in various 1,2-diaryl-1-propanones, highlighting the compound's relevance in understanding lignin structure and transformations (Li, Lundquist, & Stenhagen, 1996).
Pharmacological Potential : Barfknecht, Miles, and Leseney (1970) found that a related compound, 1-(3,4-dimethoxyphenyl)-2-propanol, affected the conditioned avoidance response in rats, indicating potential CNS depressant effects, relevant for pharmacological research (Barfknecht, Miles, & Leseney, 1970).
Chemiluminescence Research : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could have implications in the study of light-emitting reactions (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Crystallography and Structural Analysis : Bardet et al. (1999) investigated an inclusion compound of a related epoxide with chloroform, using NMR and X-ray crystallography, providing insights into molecular structures and interactions (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Copolymer Synthesis for Bioconjugation : Rossi et al. (2008) synthesized copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be relevant in creating aldehyde-containing copolymers for bioconjugation (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3S/c1-14-15(2)17(4)20(18(5)16(14)3)13-27-11-10-21(24)19-8-9-22(25-6)23(12-19)26-7/h8-9,12H,10-11,13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVAWRACQIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

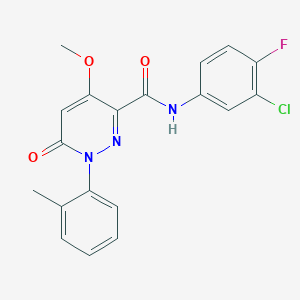
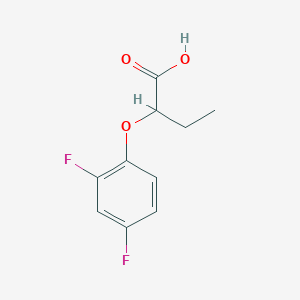

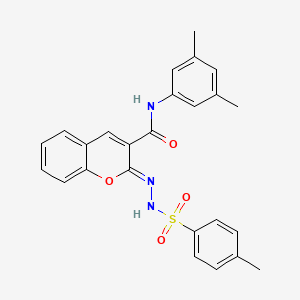
![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)
![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

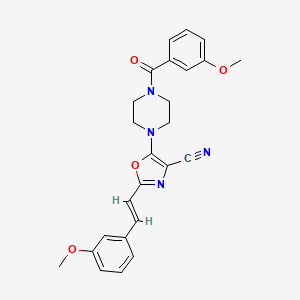
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)
